2-Bromo-7-phenyl-9H-carbazole
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Overview
Description
2-Bromo-7-phenyl-9H-carbazole is an aromatic heterocyclic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties, which include a fused tricyclic system consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-phenyl-9H-carbazole typically involves the bromination of 7-phenyl-9H-carbazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the carbazole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted carbazole derivatives.
Oxidation Reactions: Products include oxidized carbazole derivatives with functional groups such as ketones or carboxylic acids.
Reduction Reactions: Products include hydrogenated carbazole derivatives.
Scientific Research Applications
2-Bromo-7-phenyl-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. The bromine and phenyl groups enhance its ability to interact with biological macromolecules, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Bromo-9-phenyl-9H-carbazole
- 7-Bromo-9-phenyl-9H-carbazole
- 2,7-Dibromo-9-phenyl-9H-carbazole
Comparison: 2-Bromo-7-phenyl-9H-carbazole is unique due to the specific positioning of the bromine and phenyl groups, which influence its chemical reactivity and potential applications. Compared to other similar compounds, it may exhibit different electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-7-phenyl-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKACZDZEZKNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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